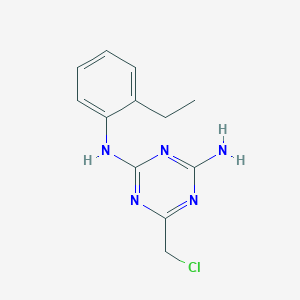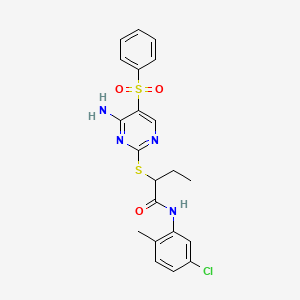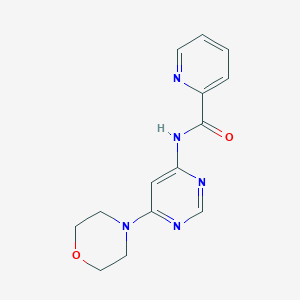
6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Environmental Impact and Herbicide Dissipation
The environmental behavior and dissipation kinetics of several soil-applied herbicides, including compounds structurally related to 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine, have been extensively studied. Such research focuses on understanding the fate of these chemicals in various climatic, pedological, and agronomic settings. Through field and laboratory experiments, the adsorption, desorption, and disappearance kinetics of these herbicides have been characterized, providing insights into their environmental impact and degradation patterns (Baer & Calvet, 1999).
Antimicrobial Activities
A series of derivatives structurally related to 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant activities against various Gram-positive and Gram-negative bacteria, as well as against different strains of fungi. Such studies highlight the potential of these compounds in developing new antimicrobial agents (Kushwaha & Sharma, 2022).
Synthesis and Chemical Properties
The chemical synthesis and characterization of 1,3,5-triazine derivatives, including those similar to 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine, have been reported. These studies contribute to the broader understanding of triazine chemistry, offering insights into the synthesis, properties, and potential applications of these compounds (Zhang, 2014).
Luminescence Studies
Research into the low-lying excited states of sym-triazines, including compounds similar to 6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine, has revealed important information about their luminescent properties. Such studies are crucial for understanding the photophysical behaviors of these compounds, potentially leading to applications in material science and organic electronics (Oliva et al., 2005).
High-Performance Polymers
The synthesis of novel thermally stable and organosoluble aromatic polyamides incorporating phenyl-1,3,5-triazine moieties demonstrates the application of triazine derivatives in material science. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-performance applications (Yu et al., 2012).
Propriétés
IUPAC Name |
6-(chloromethyl)-2-N-(2-ethylphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c1-2-8-5-3-4-6-9(8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWKAMTWYKHTPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC(=NC(=N2)N)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B2835032.png)
![Cyclohex-3-en-1-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2835033.png)
![N-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2835034.png)
![(Z)-ethyl 2-(1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2835037.png)


![3-(3,4-dimethoxyphenethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2835040.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-2-carboxylate](/img/structure/B2835041.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2835043.png)
![N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2835044.png)



